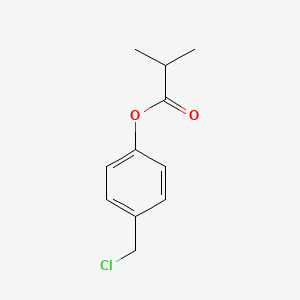

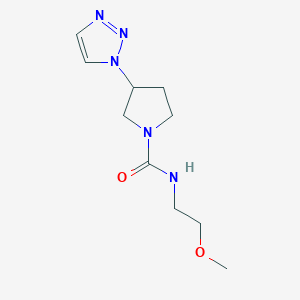

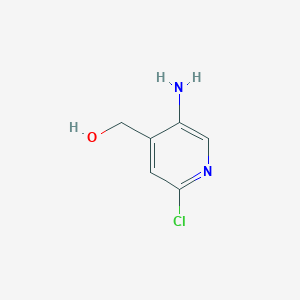

![molecular formula C21H19N3O3S2 B2872459 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-45-1](/img/structure/B2872459.png)

4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolo[3,2-a]pyridines

The compound is used in the synthesis of thiazolo[3,2-a]pyridines . Thiazolo[3,2-a]pyridines are one of the least accessible and poorly studied members of this class of organic compounds . The significant amount of data on the chemical and biological activity of this class of compounds allows us to consider them promising biologically active compounds .

Antimicrobial Activity

Thiazolo[3,2-a]pyridines, which can be synthesized using the compound, have been studied for their antimicrobial activities . This makes the compound a valuable resource in the development of new antimicrobial drugs .

Apoptotic Activity

The compound has been used in the study of apoptotic activities . Apoptosis is a form of programmed cell death that is crucial in maintaining the health of multicellular organisms .

Antitumor Activity

Thiazolo[3,2-a]pyridines, which can be synthesized using the compound, have been studied for their antitumor activities . This suggests that the compound could be used in the development of new cancer treatments .

Inhibition of DNA Gyrase

Some representatives of this class of compounds are inhibitors of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA .

Inhibition of SARS-Cov-2 Glycoprotein

Thiazolo[3,2-a]pyridines, which can be synthesized using the compound, have been studied as inhibitors of SARS-Cov-2 glycoprotein . This suggests potential applications of the compound in the treatment of COVID-19 .

Phosphoinositide 3-Kinase Inhibitors

The compound has been identified as a potent phosphoinositide 3-kinase inhibitor . Phosphoinositide 3-kinases (PI3Ks) play key roles in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Docking Analysis

The compound has been used in docking analysis studies . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex .

Wirkmechanismus

Target of Action

The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα is a key enzyme in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism. The inhibition of PI3Kα is a promising strategy for the treatment of various cancers .

Mode of Action

The compound interacts with its target, PI3Kα, by forming a strong charged interaction with the amino acid Lys802 . This interaction inhibits the enzymatic activity of PI3Kα, thereby disrupting the PI3K/AKT/mTOR signaling pathway .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting PI3Kα, the compound disrupts this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound’s strong interaction with pi3kα suggests it may have good bioavailability .

Result of Action

The inhibition of PI3Kα by this compound leads to a disruption in the PI3K/AKT/mTOR signaling pathway. This disruption can result in decreased cell proliferation and increased apoptosis, making the compound potentially useful in cancer treatment .

Eigenschaften

IUPAC Name |

4-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-3-27-15-9-11-16(12-10-15)29(25,26)24-18-7-4-6-17(14(18)2)20-23-19-8-5-13-22-21(19)28-20/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXQKVVBRXPHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

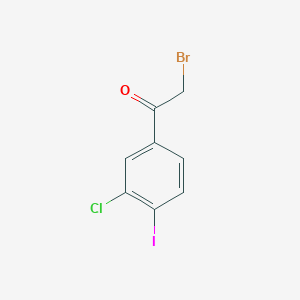

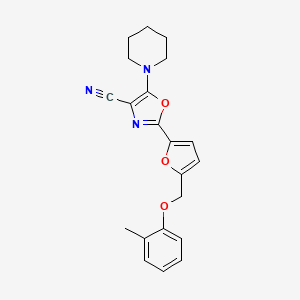

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)

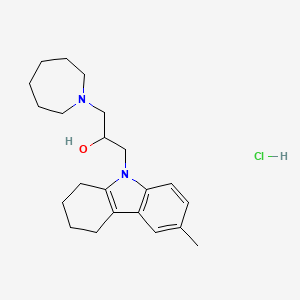

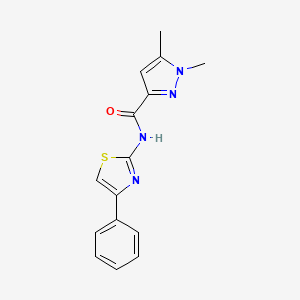

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)

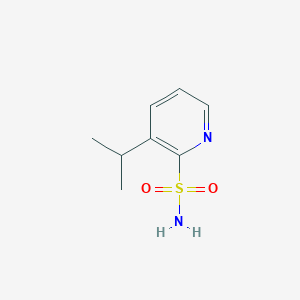

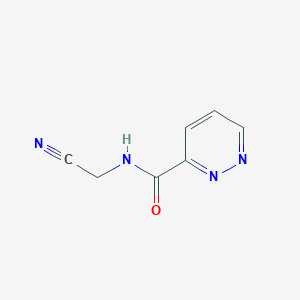

![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2872399.png)